molecular formula C14H13ClN2O3S B2604032 {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid CAS No. 956568-51-7

{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid

Cat. No.: B2604032
CAS No.: 956568-51-7
M. Wt: 324.78
InChI Key: AZFBXTZFBLIYCH-UHFFFAOYSA-N
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Description

{[1-(2-Chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid (CAS: 956568-51-7, molecular formula: C₁₄H₁₃ClN₂O₃S) is a sulfur-containing pyrazole derivative characterized by a 2-chlorobenzyl substituent at the 1-position, a formyl group at the 4-position, and a methyl group at the 3-position of the pyrazole ring.

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-9-11(7-18)14(21-8-13(19)20)17(16-9)6-10-4-2-3-5-12(10)15/h2-5,7H,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBXTZFBLIYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SCC(=O)O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazole derivative.

    Formylation: The formyl group is usually introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent such as DMF and POCl₃.

    Thioacetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Thiol-Ester Reactions: The thioacetic acid moiety can undergo reactions typical of thiol-esters, such as hydrolysis and transesterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

    Thiol-Ester Reactions: Hydrolysis can be performed using aqueous acids or bases, while transesterification requires alcohols and acid or base catalysts.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Thiol-Ester Reactions: Corresponding acids or esters.

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the thioacetic acid moiety enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections.
  • Anticancer Properties
    • Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure may allow it to interfere with specific cellular pathways involved in tumor growth and metastasis. For instance, compounds similar to {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Synthetic Applications

The compound can serve as a valuable building block in organic synthesis. Its unique structure allows for various modifications, leading to the development of new derivatives with enhanced biological activities. The Vilsmeier-Haack reaction has been noted as a useful method for synthesizing related heterocycles, which can be further functionalized for specific applications in drug discovery.

Case Studies and Research Findings

StudyFindings
Lin et al., 2017Identified pyrazole derivatives with significant antimalarial activity, suggesting structural similarities may lead to similar effects in this compound.
ResearchGate PublicationDiscussed the synthesis and therapeutic aspects of heterocycles, highlighting the potential of pyrazole compounds in medicinal chemistry.
AstaTech DataProvided insights into the chemical properties and potential applications in research settings, emphasizing its role as a building block in pharmaceutical development.

Mechanism of Action

The mechanism of action of {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid depends on its specific application. In pharmacological contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thio Linkages

  • Compound 4 & 5 (): These isostructural compounds feature fluorophenyl, triazole, and thiazole groups. Unlike the target compound, they lack the formyl and chlorobenzyl substituents but share a sulfur-containing (thio) linkage. Their triclinic P 1 symmetry and planar molecular conformation (except one fluorophenyl group) suggest similar crystallographic behavior, though steric effects from the 2-chlorobenzyl group in the target compound may alter packing efficiency .
  • {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (): This compound integrates a thiazolidinone ring and fluorobenzyloxy substituent.

Functional Group Impact on Bioactivity

  • The study highlights antimicrobial activity, suggesting that the thioacetic acid moiety in the target compound could similarly contribute to bioactivity if paired with optimized substituents .
  • Camobucol (): A phenolic sulfur-containing anti-inflammatory agent.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole 2-Chlorobenzyl, Formyl, Methyl Not reported
Compounds 4 & 5 () Pyrazole-Thiazole Fluorophenyl, Triazole Not reported
Thiazolidinone Derivative () Pyrazole-Thiazolidinone Fluorobenzyloxy, Thioxo Not reported
Triazole-Furan Derivative () Triazole Furan, Phenyl Antimicrobial
Camobucol () Phenolic-Thioether tert-Butyl, Hydroxyphenyl Anti-inflammatory

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Crystallographic System Reference
Target Compound 324.78 g/mol Moderate in DMF Not reported
Compounds 4 & 5 () ~550 g/mol High in DMF Triclinic, P 1
Thiazolidinone Derivative () 543.99 g/mol Low in polar solvents Not reported

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structural similarity to Montelukast (), a leukotriene antagonist, suggests unexplored anti-asthmatic applications. Testing its receptor-binding affinity is warranted .
  • Synthetic Optimization: ’s hydrazine-based methods could be adapted to improve the target compound’s yield and purity .
  • Stability Studies: Degradation pathways (e.g., formyl group oxidation) must be characterized to assess shelf-life and formulation feasibility .

Biological Activity

The compound {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid (CAS: 956568-51-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C14H13ClN2O3S
  • Molecular Weight : 324.78 g/mol
  • IUPAC Name : 2-((1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl)thio)acetic acid

The compound's structure includes a thioacetic acid moiety linked to a chlorobenzyl-substituted pyrazole, which is significant for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor progression.

  • Mechanism of Action :
    • Inhibition of BRAF(V600E) mutation pathways.
    • Modulation of apoptosis through caspase activation.
    • Disruption of cell cycle progression in cancer cells.
  • Case Study :
    A study evaluating a series of pyrazole derivatives demonstrated that structural modifications could enhance cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, improving overall efficacy against resistant cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays.

  • Key Findings :
    • The compound significantly inhibited the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro.
    • It demonstrated the ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely documented, with promising results against various pathogens.

  • In Vitro Studies :
    • Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth.
    • The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessReference
Antitumor{[1-(2-chlorobenzyl)...}High (IC50 < 10 µM)
Anti-inflammatory{[1-(2-chlorobenzyl)...}Moderate
Antimicrobial{[1-(2-chlorobenzyl)...}Effective against S. aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., pyrazole-thiol derivatives) react with chloroacetic acid under reflux in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 hours at 100–110°C) and stoichiometric ratios (1:1.1 molar ratio of thiol to chloroacetic acid) are critical for yield optimization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the thioether group.

Q. How can the purity and structural identity of the compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm, formyl proton at δ 9.8–10.2 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks .

Q. What are the key challenges in handling this compound’s reactive functional groups?

  • Thioether Stability : The thioacetic acid moiety is sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C .
  • Formyl Reactivity : Protect the aldehyde group during multi-step syntheses using acetal or hydrazone formation .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the compound’s electronic properties?

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, local ionization potential (LIP), and electron localization function (ELF) to predict reactivity sites (e.g., nucleophilic thioether vs. electrophilic formyl group) .
  • Application : Compare ESP surfaces of the parent compound and its derivatives to rationalize regioselectivity in further functionalization .

Q. What crystallographic strategies resolve disorder in the compound’s crystal structure?

  • SHELX Refinement : For twinned crystals, use SHELXL’s TWIN/BASF commands to model disorder. Partial occupancy refinement is recommended for overlapping 2-chlorobenzyl and methyl groups .
  • ORTEP Visualization : Generate thermal ellipsoid plots to highlight anisotropic displacement parameters for heavy atoms (e.g., Cl, S) .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Target Modification : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and assess antimicrobial activity via MIC assays .
  • Data Interpretation : Correlate logP (from HPLC retention times) with cytotoxicity profiles to optimize bioavailability .

Q. What experimental designs address contradictory data in solubility studies?

  • Controlled Variables : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification .
  • Troubleshooting : If solubility varies between batches, verify residual solvent content via ¹H NMR or GC-MS .

Q. How can the compound’s potential as a protease inhibitor be evaluated computationally?

  • Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., SARS-CoV-2 Mpro, PDB: 6LU7). Prioritize poses with hydrogen bonds to the formyl group and hydrophobic interactions with the chlorobenzyl moiety.
  • Validation : Compare binding energies with known inhibitors (e.g., lopinavir) and validate via MM-PBSA free-energy calculations .

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